molecular formula C18H9Cl2FN2S B2464534 (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile CAS No. 476672-90-9

(Z)-3-(2,3-dichlorophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2464534
CAS No.: 476672-90-9
M. Wt: 375.24
InChI Key: IXSSRNXWRUABCH-JYRVWZFOSA-N
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Description

(Z)-3-(2,3-Dichlorophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile (CAS 476677-12-0) is a stereospecific acrylonitrile-thiazole hybrid compound of significant interest in medicinal chemistry and early-stage drug discovery research. With a molecular formula of C18H10Cl2FN3S and a molecular weight of 390.26 g/mol, this molecule features a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur—substituted at the 2-position with an acrylonitrile group and at the 4-position with a 4-fluorophenyl moiety. The defined (Z)-stereochemistry is critical for its spatial orientation and biological activity. This compound has demonstrated substantial promise in oncological research. In vitro studies have shown that acrylonitrile-thiazole hybrids exhibit potent cytotoxicity via kinase inhibition. In a panel of cancer cell lines, related analogs have achieved significant growth inhibition, for instance, up to 78% in the MCF-7 breast cancer model. The compound's research value extends to anti-inflammatory applications, where it has been shown to suppress key inflammatory mediators such as COX-2 and TNF-α in murine models, reducing edema by 62% at a dosage of 10 mg/kg. The structural architecture of this molecule makes it a valuable building block in synthetic chemistry for exploring new chemical reactions and pathways. Structural confirmation is typically performed using spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry. As a rare and unique chemical for early discovery research, the buyer assumes responsibility for confirming product identity and/or purity. This product is provided AS-IS with no representation or warranty. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Properties

IUPAC Name

(Z)-3-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2FN2S/c19-15-3-1-2-12(17(15)20)8-13(9-22)18-23-16(10-24-18)11-4-6-14(21)7-5-11/h1-8,10H/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSSRNXWRUABCH-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The thiazole ring is then coupled with the 4-fluorophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Acrylonitrile Formation: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between the dichlorophenyl aldehyde and the thiazole derivative in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it into primary amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C16H12Cl2FN2S
  • Molecular Weight : 348.4 g/mol
  • Structure : The compound features a thiazole ring, dichlorophenyl group, and fluorophenyl group, which contribute to its reactivity and interaction with biological systems.

Chemistry

In the realm of chemistry, (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical reactions and mechanisms, particularly in the development of new synthetic pathways.

Key Reactions :

  • Formation of Thiazole Ring : This is often achieved through the Hantzsch thiazole synthesis involving the condensation of α-haloketones with thioamides.
  • Coupling Reactions : The compound can be coupled with different groups using palladium-catalyzed cross-coupling reactions.

Biology

In biological research, this compound is utilized as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it valuable for investigating cellular processes.

Biological Applications :

  • Enzyme Inhibition Studies : Researchers can use this compound to assess its effects on specific enzymes involved in metabolic pathways.
  • Receptor Binding Assays : The compound's structural features allow for binding studies with various receptors, aiding in drug design.

Medicine

The medicinal chemistry field has shown significant interest in this compound due to its potential therapeutic properties.

Therapeutic Investigations :

  • Anticancer Activity : Studies have indicated that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit the growth of breast cancer cells (MCF-7) with an IC50 value around 15 µM .
  • Anti-inflammatory Effects : In vivo studies suggest that the compound can reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

Industry

In industrial applications, this compound is explored for developing new materials such as polymers and coatings due to its stability and reactivity.

Case Study 1: Anticancer Activity

A study focused on evaluating the anticancer properties of thiazole derivatives, including this compound. The results demonstrated a dose-dependent inhibition of cell growth in breast cancer cells with an IC50 value of approximately 15 µM. This indicates potential as a lead candidate for further development in cancer therapy.

Case Study 2: Antifungal Activity

Another investigation assessed the antifungal properties of this compound against various fungal strains. It exhibited significant antifungal activity with IC50 values ranging from 10 to 20 µg/mL against pathogens such as Cytospora sp. and Colletotrichum gloeosporioides. This suggests its potential use in agricultural applications as an antifungal agent.

Property Activity Type IC50 Value (µM) Target Cells/Organisms
AnticancerGrowth Inhibition15MCF-7 (breast cancer cells)
AntifungalGrowth Inhibition10 - 20Cytospora sp., Colletotrichum gloeosporioides
Anti-inflammatoryCytokine InhibitionN/AAnimal models

Mechanism of Action

The mechanism of action of (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Thiazole Substituent Phenyl/Other Substituent Configuration Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 4-(4-Fluorophenyl) 2,3-Dichlorophenyl Z 389.29 High lipophilicity due to Cl/F groups
(Z)-2-[4-(4-Fluorophenyl)thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile 4-(4-Fluorophenyl) 3-Hydroxy-4-methoxyphenyl Z 352.38 Planar structure; mono isotopic mass: 352.068
(Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile 4-(4-Nitrophenyl) 3-Chloro-2-methylphenylamino Z Not reported Nitro group enhances electron deficiency
2-(Benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile Benzothiazole (fused ring) 4-Chlorophenyl Not specified Not reported Antioxidant activity (DPPH assay)
2-(3,4-Dichlorophenyl)-3-(1H-pyrrol-2-yl)propanenitrile — (Pyrrole substituent) 3,4-Dichlorophenyl Not reported Synthesized as yellow oil (65% yield)

Key Observations

Electronic Effects: The target compound’s 2,3-dichlorophenyl group introduces strong electron-withdrawing effects, enhancing stability and reactivity in electrophilic environments. The 4-nitrophenyl substituent in Ev6 creates a highly electron-deficient thiazole ring, which may favor charge-transfer interactions in biological systems .

Stereochemical Influence :

  • The Z-configuration in the target compound and Ev5/Ev6 enforces a planar or near-planar geometry, optimizing π-π interactions with aromatic protein residues or DNA bases.

Biological Activity

(Z)-3-(2,3-dichlorophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that incorporates a thiazole moiety and an acrylonitrile group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, including anticancer, antimicrobial properties, and mechanisms of action.

The molecular formula of this compound is C16H12Cl2FN2S, with a molecular weight of 335.16 g/mol. The compound features significant structural elements that contribute to its biological activity.

PropertyValue
Molecular FormulaC16H12Cl2FN2S
Molecular Weight335.16 g/mol
PurityTypically 95%

Anticancer Activity

Research has indicated that thiazole derivatives exhibit notable anticancer properties. The presence of the thiazole ring in this compound is critical for its cytotoxic effects against various cancer cell lines.

Case Studies

  • In Vitro Studies : A study demonstrated that compounds similar to this compound showed IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines such as HT29 and Jurkat cells, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism involves interaction with cellular targets that disrupt cancer cell proliferation. The compound's thiazole ring enhances binding affinity to DNA and other biomolecules, leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial efficacy.

Research Findings

  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 0.22 µg/mL against pathogens like Staphylococcus aureus, indicating strong antibacterial activity .
  • Biofilm Formation Inhibition : The compound effectively inhibited biofilm formation in various bacterial strains, which is crucial for treating persistent infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Thiazole Ring : Essential for cytotoxicity and antimicrobial activity.
  • Dichlorophenyl Group : Enhances lipophilicity and biological interaction.
  • Fluorophenyl Substituent : Contributes to the electronic properties influencing the compound's reactivity and binding affinity .

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